molecular formula C19H21N3O4 B3117967 N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 229476-54-4

N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B3117967
CAS No.: 229476-54-4
M. Wt: 355.4 g/mol
InChI Key: JDLKXBSYQLJIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine ( 229476-54-4, Cat. No. 2310089) is a research-grade chemical compound offered with a purity of 90% . This quinazoline derivative is a key intermediate in medicinal chemistry and drug discovery, primarily utilized as a scaffold for developing biologically active molecules . The core quinazoline structure is recognized for its significant role in the design and synthesis of kinase inhibitors . These inhibitors are crucial tools for investigating cellular signaling pathways and are explored for potential therapeutic applications in targeting abnormal kinase activity associated with various diseases . The structural features of this compound, including the 4-anilinoquinazoline motif, make it a valuable building block for designing compounds with potential anti-proliferative properties . Related 4-anilinoquinazoline derivatives have been investigated as inhibitors of enzymes like GSK-3β, which is a key regulator in the progression of neurological disorders, highlighting the therapeutic potential of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled exclusively by qualified professionals. To maintain stability, the compound should be stored at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-23-15-6-5-12(7-16(15)24-2)10-20-19-13-8-17(25-3)18(26-4)9-14(13)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLKXBSYQLJIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175966
Record name N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

229476-54-4
Record name N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229476-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, also referred to as TKM01, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

  • Chemical Formula : C18H19N3O4
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 202475-65-8
  • Solubility : Soluble in DMSO and other organic solvents; specific solubility conditions should be followed for optimal use .

Recent studies have indicated that TKM01 exhibits significant biological activity through various mechanisms:

  • Acetylcholinesterase Inhibition : TKM01 has shown inhibitory action on acetylcholinesterase (AChE) in vitro, which is crucial for the treatment of Alzheimer's disease as it helps increase acetylcholine levels in the brain .
  • Antioxidant Properties : In vivo studies demonstrated that TKM01 reduces lipid peroxidation and enhances antioxidant enzyme activities (superoxide dismutase and catalase) in zebrafish models of AD .
  • Anti-inflammatory Effects : The compound also decreases levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting a potential role in mitigating neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of TKM01 against various cancer cell lines and its neuroprotective properties:

  • Cell Viability Assays : TKM01 was tested on multiple cancer cell lines using the MTT assay, revealing significant growth inhibition at concentrations ranging from 50 to 1200 µg/mL .

In Vivo Studies

In vivo experiments using zebrafish larvae have provided insights into the compound's neuroprotective effects:

  • Experimental Setup : Zebrafish were exposed to aluminum chloride (AlCl₃) to induce AD-like symptoms. Treatment with TKM01 at doses of 120 and 240 µg/mL resulted in:
    • Reduced AChE levels
    • Decreased lipid peroxidation
    • Increased antioxidant enzyme activities
    • Lowered inflammatory markers .

Case Studies

  • Alzheimer's Disease Model : In a controlled study using zebrafish models, TKM01 demonstrated protective effects against cognitive decline induced by neurotoxic agents. The results indicated a promising avenue for further research into its potential as an AD treatment .
  • Cancer Cell Line Studies : A study focused on various cancer cell lines showed that TKM01 not only inhibited cell proliferation but also induced necrosis selectively in malignant cells while sparing normal cells .

Summary of Biological Activities

Activity TypeObservationsReference
AChE InhibitionIC50 values ranging from 50 to 1200 µg/mL
Antioxidant ActivityIncreased SOD and CAT levels; reduced LPO
Anti-inflammatoryDecreased TNF-α, IL-1β, IL-6 levels
Cancer Cell Growth InhibitionSignificant inhibition across multiple lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are pharmacologically significant due to their structural versatility. Below is a comparative analysis of N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine with key analogs:

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound N-[(3,4-Dimethoxyphenyl)methyl] C₁₈H₁₉N₃O₄ 341.36 202475-65-8 High lipophilicity due to four methoxy groups; research use only
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine N-[2-(3,4-Dimethoxyphenyl)ethyl] C₁₉H₂₁N₃O₄ 355.39 229476-55-5 Ethyl linker enhances flexibility; associated with STAT1/STAT3 pathways
N-(2,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine N-(2,4-Dimethoxyphenyl) C₁₇H₁₇N₃O₄ 327.34 477855-17-7 Altered methoxy positioning reduces steric hindrance
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (AG-1478) N-(3-Chlorophenyl) C₁₆H₁₃ClN₄O₂ 326.77 153437-80-0 Chlorine substitution enhances EGFR inhibition; clinical relevance
6,7-Dimethoxy-N-(4-methylbenzyl)quinazolin-4-amine N-(4-Methylbenzyl) C₁₈H₁₉N₃O₂ 309.36 477855-29-1 Reduced methoxy groups lower molecular weight; unconfirmed activity

Research and Commercial Availability

  • The target compound is marketed by suppliers like GLPBIO and CymitQuimica in milligram-to-gram quantities, priced for research use .
  • AG-1478 and its derivatives are more widely studied, with established roles in oncology research .

Q & A

Q. What are the standard synthetic routes for preparing N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline precursor with a substituted benzylamine. For example, analogous procedures (e.g., for N,N-diethyl-6,7-dimethoxyquinazolin-4-amine) use mixed solvents (THF/i-PrOH) and elevated temperatures (65°C for 24 h) to achieve high yields . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone, THF) enhance reactivity.
  • Temperature control : Prolonged heating (e.g., 65°C) ensures complete substitution.
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves impurities .
Key Reaction Parameters Example Conditions
Solvent SystemTHF/i-PrOH (1:1)
Temperature65°C
Reaction Time24 h
Purification MethodColumn chromatography (EA/Hexane gradient)

Q. How can researchers confirm the structural identity of this compound using spectroscopic and analytical methods?

High-Resolution Mass Spectrometry (HRMS) and NMR are critical. For example:

  • HRMS : A quinazoline derivative with similar substituents (C₁₄H₁₉N₃O₂) showed [M+H]⁺ at m/z 262.1550 (calcd. 261.1477) .
  • ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.5 ppm) are diagnostic . Elemental analysis (e.g., C, H, N%) validates purity .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Use anhydrous solvents during synthesis to avoid side reactions (e.g., quaternization with iodomethane in acetonitrile) .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., quantum mechanical calculations) predict reaction pathways for synthesizing this compound?

Tools like density functional theory (DFT) model transition states and intermediates. For example, ICReDD’s reaction path search methods use quantum calculations to identify energy barriers and optimal conditions (e.g., solvent effects, temperature) . Key steps:

  • Reaction coordinate analysis : Identify nucleophilic attack on the 4-chloroquinazoline.
  • Solvent modeling : Simulate THF/i-PrOH polarity to assess reaction feasibility .

Q. What experimental design strategies (e.g., factorial design) can systematically evaluate the impact of substituents on biological activity?

A 2³ factorial design could test variables:

  • Methoxy positioning (3,4- vs. 2,5-substitution on the benzyl group).
  • Solvent polarity (DMF vs. THF).
  • Temperature (room temp. vs. 65°C). Statistical analysis (ANOVA) identifies significant factors affecting yield or activity .

Q. How can researchers resolve contradictions in biological activity data caused by impurities or stereochemical variability?

  • Analytical rigor : Use HPLC-MS to detect trace impurities (e.g., unreacted 4-chloroquinazoline) .
  • Chiral resolution : If stereoisomers form (e.g., due to benzyl group rotation), employ chiral columns or circular dichroism .
  • Control experiments : Compare batches synthesized under identical conditions to isolate variable impacts .

Q. What advanced separation technologies (e.g., membrane filtration, HPLC) are suitable for purifying this compound at scale?

  • Preparative HPLC : Resolves closely related impurities using C18 columns and methanol/water gradients.
  • Membrane filtration : Nanofiltration (MWCO 500 Da) removes low-MW byproducts .
  • Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to enhance crystal purity .

Methodological Recommendations

  • Synthetic Challenges : Monitor reaction progress via TLC (Rf ~0.6 in EA/hexane) to avoid over-alkylation .
  • Data Validation : Cross-reference HRMS, NMR, and elemental analysis to confirm structural integrity .
  • Computational Integration : Use software like Gaussian or ORCA for reaction path prediction, reducing trial-and-error experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.